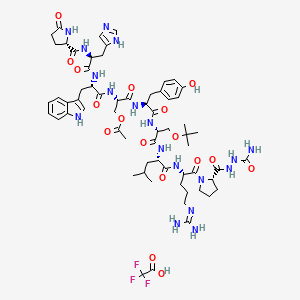

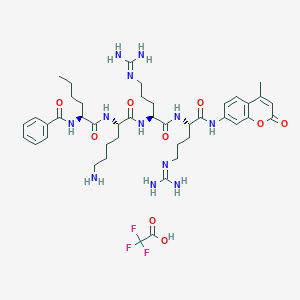

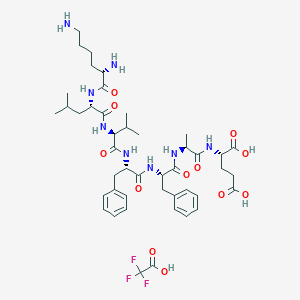

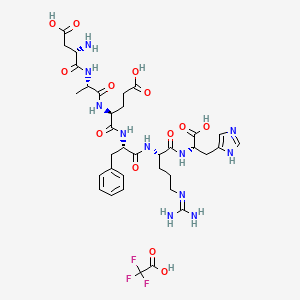

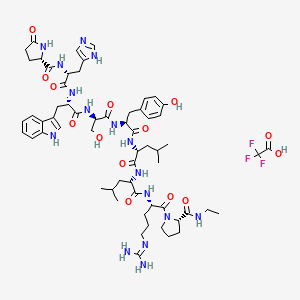

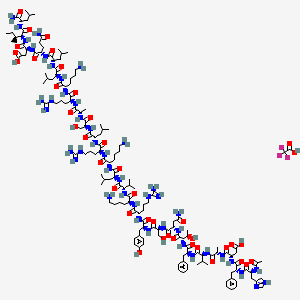

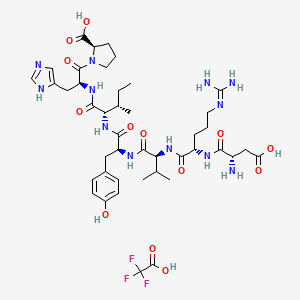

(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Angiotensin I/II (1-7) Trifluoroacetate (D-Pro7) is a synthetic peptide that has been studied for its potential therapeutic applications. D-Pro7 is a fragment of the angiotensin peptide family, which is involved in the regulation of blood pressure and fluid balance. D-Pro7 has been found to have a variety of effects on the body, including the modulation of cardiovascular, renal, and metabolic processes.

Applications De Recherche Scientifique

Renin-Angiotensin System and Cardiovascular Function

Angiotensin (Ang)-(1-7) is a key component of the renin-angiotensin system (RAS), formed endogenously from either Ang I or Ang II. Initially, Ang-(1-7) was thought to mimic some Ang II effects, such as prostanoid and vasopressin release. However, it lacks the vasoconstrictor, central pressor, or thirst-stimulating actions attributed to Ang II. Instead, Ang-(1-7) exhibits depressor, vasodilator, and antihypertensive effects, particularly notable in hypertensive subjects. This peptide may counter Ang II actions directly or through the stimulation of prostaglandins and nitric oxide, suggesting its potential as an antihypertensive agent (Ferrario et al., 1997).

Role in Athletic Performance

Angiotensin II regulates blood pressure and cardiovascular function. Studies investigating the correlation between an insertion/deletion (I/D) genetic polymorphism of the Angiotensin I-Converting Enzyme (ACE) gene and superior athletic performance in humans have yielded mixed results. However, there's enough evidence to warrant further investigation on the use of ACE activity and the ACE I/D polymorphism as biomarkers of superior athletic performance, indicating a potential application in sports science and medicine (de Mello Costa & Slocombe, 2012).

ACE Polymorphisms and Pathophysiological Conditions

ACE plays a critical role in various physiological systems, leading to the production of Ang II and the degradation of bradykinin. The genetic control of ACE levels and the association studies on the I/D polymorphism with clinical outcomes like diabetic nephropathy and Alzheimer's disease highlight the enzyme's significance in pathophysiological conditions and its potential as a target for therapeutic intervention (Sayed-Tabatabaei et al., 2006).

Kidney Disease and Angiotensin-(1-7)

In kidney diseases such as hypertensive and diabetic nephropathy, Ang-(1-7) acts as a protector against nephron injury by opposing AT(1) receptor-mediated signaling. Its vasodilatory properties and anti-growth signaling in tubular epithelial cells support the peptide's therapeutic potential, although further studies are required to fully understand its mechanisms and applications in treating kidney diseases (Zimmerman & Burns, 2012).

Propriétés

IUPAC Name |

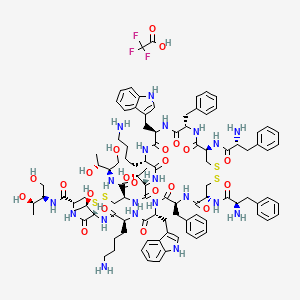

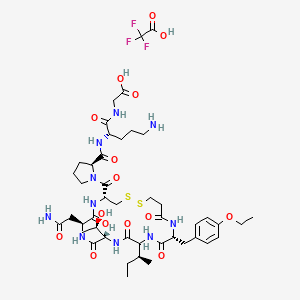

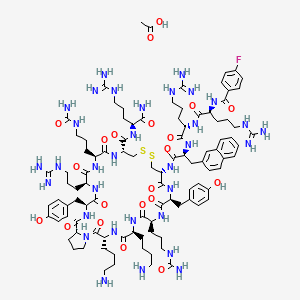

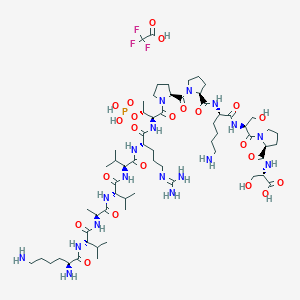

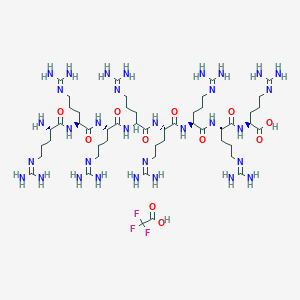

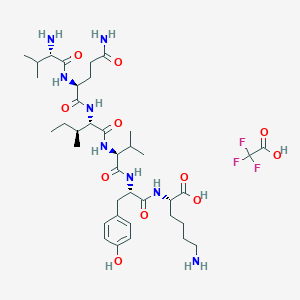

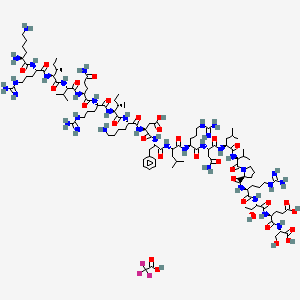

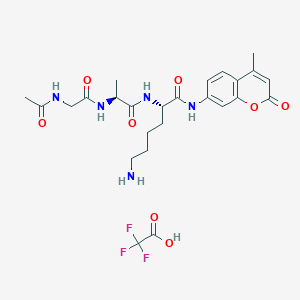

(2R)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62N12O11.C2HF3O2/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56;3-2(4,5)1(6)7/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46);(H,6,7)/t22-,26-,27-,28-,29-,30+,32-,33-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWUULTUTSLAPQ-LCTAUEHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63F3N12O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1013.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.